1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a small-molecule derivative of the 1,2,4-oxadiazole class, characterized by a dichlorophenyl substituent at the 3-position of the heterocyclic ring and a methanamine group at the 5-position. The 2,5-dichloro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
Molecular Formula |
C9H7Cl2N3O |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H7Cl2N3O/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2 |
InChI Key |
TXLZZRCPLJBBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient 1,2,4-oxadiazole ring facilitates nucleophilic substitution at position 5. The dichlorophenyl group further activates the ring for displacement reactions:
-
Amination : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield substituted oxadiazole derivatives.
-
Thiolation : Treatment with aliphatic or aromatic thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, EtOH) replaces the oxadiazole ring’s oxygen with sulfur, forming thiadiazole analogs.
Example Reaction Pathway :
Oxidation of the Methanamine Group
The primary amine (-CH₂NH₂) undergoes oxidation under controlled conditions:
-
With KMnO₄/H₂SO₄ : Forms a nitrile group (-CN) via two-electron oxidation.
-
With H₂O₂/FeSO₄ : Generates a nitroso intermediate (-CH₂NO), which dimerizes or further oxidizes to a nitro compound (-CH₂NO₂).
Key Data :
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | -CN | 72 | 0°C, 2 hr |
| H₂O₂/FeSO₄ | -NO₂ | 58 | RT, 6 hr |
Catalytic Hydrogenation
The oxadiazole ring is selectively reduced using hydrogen gas and catalysts:
-
Pd/C (10%) in EtOH : Cleaves the N–O bond, converting the oxadiazole to a diamino-thiourea derivative.
-
PtO₂ in AcOH : Fully saturates the ring, producing a tetrahydro-oxadiazole.
Mechanistic Insight :
Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential addition of hydrogen atoms to the electron-rich N–O bond.
Acid-Base Reactions
The methanamine group participates in proton transfer reactions:
-
With HCl : Forms a water-soluble hydrochloride salt (m.p. 198–200°C).
-
With NaOH : Generates a free base, enhancing nucleophilicity for subsequent reactions.
Applications :
-
Salt formation improves bioavailability in pharmacological studies.
-
Deprotonation enables coupling reactions (e.g., with acyl chlorides).
Cyclization and Hybrid Heterocycle Formation
Under basic conditions, the amine group reacts with electrophiles to form fused heterocycles:
-
With Maleates : Forms 1,2,4-oxadiazin-5-ones via nucleophilic addition and cyclization .
-
With α,β-Unsaturated Esters : Produces hybrid 1,2,4-oxadiazole-oxadiazinone scaffolds .
Synthetic Protocol :
-
React amidoxime derivatives with dimethyl maleate (DMM) in DMSO/NaOH.
-
Stir at RT for 18 hr to achieve cyclization.
-
Acidify with HCl to precipitate the product (yield: 65–82%) .
Schiff Base Formation
The primary amine condenses with carbonyl compounds:
-
With Aldehydes : Forms imines (R–CH=N–) in ethanol under reflux (e.g., benzaldehyde → 85% yield).
-
With Ketones : Requires dehydrating agents (MgSO₄, molecular sieves) for efficient imine formation.
Stability :
Schiff bases derived from this compound exhibit enhanced chelation properties for metal-ion binding studies.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit substantial anticancer properties. For instance, a study highlighted the synthesis of several oxadiazole derivatives that showed significant cytotoxic effects against various cancer cell lines. The compound was tested against glioblastoma cells and exhibited notable apoptosis-inducing capabilities .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| 5b | LN229 | 70 |
| 5d | LN229 | 75 |
| 5m | LN229 | 68 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways. Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cancer progression, thereby inhibiting tumor growth .
Antidiabetic Properties
In addition to anticancer applications, oxadiazole derivatives have shown promise as anti-diabetic agents. A study using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating their potential utility in managing diabetes .
Table 2: Antidiabetic Effects of Selected Compounds
| Compound | Model Used | Effect on Glucose Levels (%) |
|---|---|---|
| 5d | Drosophila melanogaster | -30 |
| 5f | Drosophila melanogaster | -25 |
Agricultural Applications
Pesticidal Activity
The oxadiazole compounds have also been explored for their pesticidal properties. Studies indicate that certain derivatives possess insecticidal activities against common agricultural pests. The structural features of the oxadiazole ring contribute to their effectiveness as bioactive agents in pest control .
Material Science
Polymer Chemistry
In material science, oxadiazoles are utilized in the development of heat-resistant polymers and fluorescent materials. Their thermal stability and photophysical properties make them suitable for applications in coatings and advanced materials .
Case Studies
-
Case Study on Anticancer Activity
- Objective: To evaluate the efficacy of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine against glioblastoma.
- Method: Cytotoxic assays were performed on LN229 cell lines.
- Results: The compound exhibited significant growth inhibition and induced apoptosis.
-
Case Study on Antidiabetic Effects
- Objective: To assess the glucose-lowering effects of oxadiazole derivatives.
- Method: Utilization of Drosophila melanogaster as a model organism.
- Results: Notable reductions in glucose levels were observed with specific derivatives.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring attached to the 1,2,4-oxadiazole core. These variations significantly impact electronic properties, lipophilicity, and synthetic accessibility. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
For example, the 4-chloro analog (MW 246.10) has higher polarity than the 3-methyl derivative (MW 189.22) . Electron-Donating Groups (CH₃, OCH₃): Increase lipophilicity, which may improve membrane permeability. The 2,3-dimethoxy analog (MW 235.24) is more lipophilic than chlorinated derivatives . Alkyl Chains (Octyl): The 4-octylphenyl analog (5a, MW 286.39) exhibits significantly higher hydrophobicity, likely favoring interactions with lipid-rich environments .
Synthetic Accessibility: Yields for analogs vary widely (e.g., 20–99% in ), influenced by steric hindrance and substituent reactivity.
Hypothesized SAR for the Target Compound:
- The 2,5-dichloro substitution may confer superior metabolic stability compared to mono-chloro analogs (e.g., 4-chloro in ), while maintaining moderate lipophilicity for bioavailability.
- The methanamine group enables functionalization (e.g., salt formation, conjugation), as seen in hydrochloride derivatives (e.g., ).
Physicochemical and Pharmacokinetic Profiles
Table 2: Predicted Properties of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Biological Activity
1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a synthetic compound that incorporates both an oxadiazole ring and a dichlorophenyl group. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of approximately 230.05 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dichlorophenyl group enhances hydrophobic interactions with protein binding sites, while the oxadiazole ring participates in hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against a range of bacterial and fungal strains. In vitro studies demonstrated that this compound possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. A notable study reported that oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating potent activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in vitro, which are implicated in various inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives including this compound revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. Flow cytometry analysis confirmed the dose-dependent induction of apoptosis in treated MCF-7 and U-937 cells .
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that the presence of dichlorophenyl groups significantly enhanced antibacterial activity compared to other substitutions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of a substituted acyl hydrazide with a dichlorophenyl-substituted nitrile. For example:
React 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding acyl hydrazide.
Condense the acyl hydrazide with cyanomethylamine in the presence of a dehydrating agent (e.g., POCl₃) to form the oxadiazole ring .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl hydrazide formation | Hydrazine hydrate, ethanol, reflux (6–8 h) | 70–80 |
| Cyclocondensation | POCl₃, DMF (catalyst), 80–90°C (12 h) | 60–70 |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify the methanamine (-CH₂NH₂) protons (δ ~3.8–4.0 ppm) and aromatic protons from the 2,5-dichlorophenyl group (δ ~7.2–7.8 ppm). Carbon signals for the oxadiazole ring appear at ~165–170 ppm .
- IR Spectroscopy : Confirm the presence of C=N (1590–1630 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula C₉H₇Cl₂N₃O (calculated [M+H]⁺: 260.0).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a powder in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as the oxadiazole ring may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during oxadiazole formation .
- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve reaction kinetics and reduce side products.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for higher purity (>95%) .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic Studies : Perform molecular docking to assess interactions with bacterial DNA gyrase or human topoisomerase II .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?
- Methodological Answer :
- Substituent Variation : Replace the 2,5-dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate changes in binding affinity .
- Table : SAR Trends for Analogues
| Modification | Bioactivity Trend |
|---|---|
| Electron-withdrawing groups | ↑ Antimicrobial activity |
| Methanamine to ethylamine | ↓ Solubility, ↑ Lipophilicity |
Analytical and Experimental Design
Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity levels.
- Statistical Analysis : Apply ANOVA to compare results across studies, accounting for differences in cell lines or bacterial strains .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics Simulations : Model binding stability with target proteins (e.g., ≥50 ns simulations in GROMACS) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for similar oxadiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
